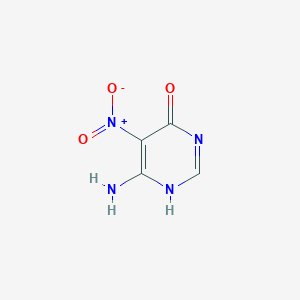

6-Amino-5-nitropyrimidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-3-2(8(10)11)4(9)7-1-6-3/h1H,(H3,5,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOLJQIRPDJLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 6-Amino-5-nitropyrimidin-4-ol: Core Properties and Synthetic Utility

This guide serves as a comprehensive technical resource on 6-amino-5-nitropyrimidin-4-ol, a pivotal heterocyclic intermediate. We will explore its fundamental properties, synthesis, and chemical reactivity, with a focus on its application as a versatile building block in medicinal chemistry and beyond. The insights provided herein are grounded in established chemical principles to empower researchers in their synthetic endeavors.

Core Introduction: Strategic Importance of a Substituted Pyrimidine

This compound is a highly functionalized pyrimidine derivative. The pyrimidine scaffold is of immense biological significance, forming the core of nucleobases such as cytosine, thymine, and uracil.[1] The strategic placement of an amino group (an electron-donating group), a nitro group (a powerful electron-withdrawing group), and a hydroxyl group on this ring system imparts a unique and exploitable reactivity profile. This trifecta of functional groups makes it an exceptionally valuable precursor for the synthesis of more complex heterocyclic systems, most notably purines and their analogs, which are themselves cornerstones of numerous therapeutic agents.[2]

Physicochemical and Structural Properties

A foundational understanding of the molecule's physical and chemical characteristics is paramount for its effective handling, reaction design, and purification.

Tautomerism: The Keto-Enol Equilibrium

A critical feature of this compound is its existence in a tautomeric equilibrium. While named as a pyrimidin-4-ol (the enol form), it predominantly exists as 6-amino-5-nitro-3H-pyrimidin-4-one (the keto or pyrimidone form) in the solid state. This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities, solubility, and the reactivity of the C4 position.

Caption: Tautomeric equilibrium between the enol and keto forms.

Summary of Core Properties

The following table summarizes the key physicochemical data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄N₄O₃ | [3][4] |

| Molecular Weight | 156.10 g/mol | [3] |

| Appearance | Yellow to brownish-red solid | [5] |

| Melting Point | > 300 °C (decomposes) | [6] |

| Solubility | Sparingly soluble in water; soluble in hot aqueous base and polar aprotic solvents like DMSO. | General chemical knowledge |

| CAS Number | 36746-26-6 | [4] |

Synthesis: A Guided Experimental Protocol

The most common and reliable synthesis of this compound is through the electrophilic nitration of 6-aminopyrimidin-4-ol. The existing amino and hydroxyl groups are strongly activating and ortho-, para-directing, making the C5 position highly susceptible to nitration.

Synthetic Workflow Overview

The process involves the controlled reaction of the starting material with a potent nitrating agent in a strong acid medium, followed by careful workup to isolate the product.

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Synthesis Protocol

-

Expertise & Causality: This protocol is designed for safety and high yield. The use of concentrated sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Maintaining a low temperature throughout the addition of nitric acid is critical to prevent over-nitration and decomposition of the pyrimidine ring.

Materials:

-

6-Aminopyrimidin-4-ol

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (>90%)

-

Crushed Ice

-

Ammonium Hydroxide or Sodium Hydroxide solution

-

Standard laboratory glassware, including a three-neck flask, dropping funnel, and thermometer

Procedure:

-

Vessel Preparation: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

-

Dissolution: Carefully add concentrated sulfuric acid to the flask, followed by the portion-wise addition of 6-aminopyrimidin-4-ol while stirring. Ensure the temperature is kept low during this process.

-

Nitrating Agent Addition: Once the starting material is fully dissolved and the solution is cooled to 0-5 °C, begin the dropwise addition of fuming nitric acid from the dropping funnel. Crucial: The internal temperature must be maintained below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for 2-3 hours to ensure the reaction goes to completion.

-

Quenching: In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step safely quenches the potent acid mixture.

-

Precipitation: Carefully neutralize the cold, acidic solution by slowly adding a base (e.g., ammonium hydroxide) until the pH is approximately 6-7. The product will precipitate as a colored solid.[5]

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts and acid.

-

Drying: Dry the product under vacuum to obtain this compound.

-

Trustworthiness & Validation: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.

Chemical Reactivity: The Gateway to Purines and Beyond

The synthetic power of this compound lies in the sequential transformation of its functional groups.

Reduction of the Nitro Group: The Traube Purine Synthesis

The most significant application of this compound is its role as a precursor to purines. This is achieved by the chemical reduction of the 5-nitro group to a 5-amino group, yielding 5,6-diaminopyrimidin-4-ol . This diamine is the classic starting material for the Traube purine synthesis.[7]

Common reducing agents for this transformation include sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂ over a palladium catalyst). The resulting diamine can then be cyclized with a one-carbon electrophile (e.g., formic acid, triethyl orthoformate) to construct the fused imidazole ring, forming the purine core. This pathway is fundamental to creating analogs of guanine and other purine-based therapeutics.

Conversion of the Hydroxyl Group

The C4-hydroxyl group (in its keto form) can be converted into a chlorine atom using reagents like phosphorus oxychloride (POCl₃). The resulting 4-chloro derivative is highly activated towards nucleophilic aromatic substitution (SₙAr).[8] This allows for the facile introduction of various nucleophiles (amines, thiols, alkoxides) at the C4 position, dramatically expanding the molecular diversity that can be generated from this single precursor.[7][9]

Caption: Key reactive pathways of this compound in synthetic chemistry.

Safety and Handling

As a nitro-aromatic compound, this compound should be handled with care. The synthesis involves highly corrosive and oxidizing acids.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Ventilation: All manipulations, especially the synthesis, must be conducted in a well-ventilated chemical fume hood.[6][10]

-

Handling: Avoid creating dust. Avoid contact with skin and eyes.[10] In case of contact, rinse immediately and thoroughly with water.[11]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6]

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful intermediate that provides a reliable entry point into the synthesis of complex and biologically relevant heterocyclic compounds. Its well-defined reactivity, particularly in the construction of the purine scaffold, ensures its continued importance in the fields of medicinal chemistry and drug discovery. This guide provides the core technical knowledge and practical protocols to enable scientists to leverage the full synthetic potential of this valuable molecule.

References

- Safety Data Sheet for 6-aMino-2-butoxy-5-nitropyriMidin-4-ol - ChemicalBook. (Note: This is for a related compound but provides relevant general handling advice).

- 6-amino-2-morpholin-4-yl-5-nitrosopyrimidin-4-ol Information - ChemSynthesis.

- Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol - Benchchem. (Note: Details synthesis of a different pyrimidine but uses relevant techniques).

- Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol - Benchchem.

- SAFETY DATA SHEET - Fisher Scientific - Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich - Sigma-Aldrich.

- PubChem Compound Summary for CID 135408688, 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol - PubChem.

- SAFETY DATA SHEET for 4,5-Diaminopyrimidine - Fisher Scientific.

- MSDS of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione - ChemSrc.

- 6-aMino-2-Methyl-5-nitropyriMidin-4-ol Inform

- 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - ChemicalBook.

- This compound Inform

- CAS 36746-26-6 this compound - Alfa Chemistry.

- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explan

- 6-Chloro-5-nitropyrimidin-4-amine Inform

- PubChem Compound Summary for CID 79510, 6-Amino-5-nitrosouracil - PubChem.

- 4,6-Diamino-5-nitropyrimidine Inform

- PubChem Compound Summary for CID 135416495, 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one - PubChem.

- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors - PubMed Central.

- 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile - MDPI.

- 6-Amino-5-nitropyridin-2-one - Wikipedia.

- PDF: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives...

- CAS No: 7400-06-8| 6-Amino-5(2,2-diethoxyethyl)

- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines... - ChemRxiv.

- Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I) - NIH.

- Recent Advances in Pyrimidine-Based Drugs - PubMed Central.

- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed Central.

- The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives - ResearchG

- 6-Morpholino-5-nitropyrimidin-4-amine - ChemScene.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [m.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. CAS 4316-94-3: 6-Chloro-5-nitropyrimidin-4-amine [cymitquimica.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Amino-5-nitropyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Amino-5-nitropyrimidin-4-ol (CAS No: 36746-26-6), a key heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. While extensive experimental data for this specific molecule is not widely published, this document synthesizes available information and provides expert-driven insights into its chemical and physical properties, a probable synthetic route, expected spectral characteristics, and potential applications. By drawing parallels with closely related and well-characterized analogs, this guide aims to equip researchers with the foundational knowledge necessary for the synthesis, characterization, and utilization of this valuable synthetic intermediate.

Introduction and Significance

This compound belongs to the class of nitropyrimidines, which are widely recognized as "privileged structures" in medicinal chemistry. The pyrimidine core is a fundamental component of nucleobases and is prevalent in a vast array of FDA-approved drugs. The strategic placement of an amino group, a nitro group, and a hydroxyl group on the pyrimidine ring of this compound imparts a unique combination of electronic and steric properties, making it a highly reactive and versatile intermediate for the synthesis of more complex molecules, particularly fused heterocyclic systems like purines and pteridines. These resulting scaffolds are central to the development of targeted therapeutics, including kinase inhibitors.[1][2]

The electron-withdrawing nitro group significantly activates the pyrimidine ring towards nucleophilic substitution, while the amino and hydroxyl groups offer multiple points for further chemical modification. This trifunctional nature allows for a high degree of synthetic flexibility, enabling the generation of diverse compound libraries for drug screening and lead optimization.

Physicochemical Properties

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 36746-26-6 | [3][4] |

| Molecular Formula | C₄H₄N₄O₃ | [4] |

| Molecular Weight | 156.10 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature. | Inferred |

| Solubility | Expected to have low solubility in non-polar organic solvents and moderate solubility in polar aprotic solvents like DMSO and DMF. | Inferred |

Tautomerism

A critical aspect of the chemical nature of this compound is its potential for tautomerism. The hydroxyl group at the 4-position allows for keto-enol tautomerization, meaning the compound can exist in equilibrium with its keto form, 6-amino-5-nitro-4(3H)-pyrimidinone. In the solid state and in solution, the keto form is often the predominant tautomer for related hydroxypyrimidines. The exact equilibrium will be influenced by factors such as the solvent and temperature. For the purpose of this guide, the structure will be primarily represented in its -ol form, with the understanding that the -one tautomer is also present and may be the major species.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Experimental Protocols

A validated, step-by-step protocol for the synthesis of this compound is not explicitly detailed in readily accessible literature. However, a highly plausible and scientifically sound synthetic route involves the direct nitration of the commercially available precursor, 6-aminopyrimidin-4-ol (CAS: 1193-22-2). This approach is analogous to the reported synthesis of similar nitrated pyrimidinols, such as 2,4-diamino-6-hydroxy-5-nitropyrimidine.[5]

Proposed Synthetic Route: Nitration of 6-Aminopyrimidin-4-ol

The introduction of a nitro group at the 5-position of the pyrimidine ring can be achieved through electrophilic nitration. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Prophetic)

Disclaimer: This protocol is based on established chemical principles and analogous procedures. It should be performed by trained chemists with appropriate safety precautions.

Materials:

-

6-Aminopyrimidin-4-ol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cooling: Cool the sulfuric acid to 0-5 °C in an ice-water bath.

-

Substrate Addition: Slowly and portion-wise, add 6-aminopyrimidin-4-ol to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration: Slowly add the nitrating mixture dropwise to the reaction flask via the dropping funnel, maintaining the internal temperature between 0-10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

-

Neutralization and Precipitation: Neutralize the resulting acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a pH of 6-7 is reached. This should be done in an ice bath to control the exotherm. The product is expected to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Expected Spectral Characteristics

While experimental spectra are not available, the expected spectral data can be predicted based on the chemical structure and data from similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show signals for the amino protons and the proton on the pyrimidine ring. The hydroxyl proton may also be visible, depending on the solvent and concentration.

-

-NH₂ protons: A broad singlet in the range of 7.0-8.0 ppm.

-

C2-H proton: A singlet in the downfield region, likely between 8.0-9.0 ppm, due to the electron-withdrawing effects of the adjacent nitrogen atoms and the nitro group.

-

-OH proton: A broad singlet, the chemical shift of which will be highly variable depending on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

C4 (bearing -OH): Expected in the range of 160-170 ppm.

-

C6 (bearing -NH₂): Expected in the range of 150-160 ppm.

-

C5 (bearing -NO₂): Expected to be significantly downfield, likely in the range of 120-130 ppm.

-

C2: Expected in the range of 145-155 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretch (amino group): Two distinct sharp peaks in the region of 3300-3500 cm⁻¹.

-

C=N and C=C stretches (pyrimidine ring): Multiple bands in the 1500-1650 cm⁻¹ region.

-

N-O stretch (nitro group): Strong, sharp asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 156. Fragmentation patterns would likely involve the loss of the nitro group (-NO₂) and other small neutral molecules.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three functional groups, making it a versatile synthetic intermediate.

Caption: Key reaction pathways for this compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions (e.g., catalytic hydrogenation with Pd/C, or using reducing agents like SnCl₂). The resulting 5,6-diaminopyrimidin-4-ol is a key precursor for the synthesis of purines through cyclization with various one-carbon sources (e.g., formic acid, orthoesters).

-

Reactions of the Hydroxyl Group: The hydroxyl group can be converted to a better leaving group, most commonly a chloro group, by treatment with reagents like phosphorus oxychloride (POCl₃). This transformation yields 6-amino-4-chloro-5-nitropyrimidine, a highly valuable intermediate for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide range of substituents at the 4-position.

-

Reactions of the Amino Group: The amino group can undergo standard transformations such as acylation, alkylation, and diazotization, providing further opportunities for diversification.

Applications in Drug Discovery

As a versatile synthetic intermediate, this compound is a valuable starting material for the synthesis of compound libraries targeting various biological pathways. Its primary utility lies in its role as a precursor to substituted purines and other fused pyrimidine systems. These scaffolds are known to interact with a wide range of enzymes, particularly kinases, making them attractive for the development of inhibitors for oncology and other therapeutic areas.[1][6] The ability to introduce diverse substituents at multiple positions on the pyrimidine ring allows for fine-tuning of the pharmacological properties of the resulting molecules.

Conclusion

This compound is a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. While detailed experimental characterization is sparse in the literature, its chemical properties, reactivity, and synthetic utility can be reliably inferred from its structure and comparison with related compounds. This guide provides a foundational understanding of this molecule, including a plausible and detailed synthetic protocol, expected spectral characteristics, and an overview of its potential applications as a versatile building block for the synthesis of biologically active molecules. As the demand for novel and diverse chemical scaffolds continues to grow, the strategic use of such well-designed intermediates will remain a cornerstone of modern drug discovery.

References

- Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]

- LookChem. (n.d.). Cas 1672-50-0, 4,5-Diamino-6-hydroxypyrimidine.

- Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. [Link]

- PubChem. (n.d.). 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one.

- Google Patents. (n.d.). US4970311A - 4,6-di-(3-amino-5-nitro-1,2,4-triazole)-5-nitropyrimidine.

- Google Patents. (n.d.). US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.

- PubChem. (n.d.). 6-Amino-1H-pyrimidin-4-one.

- Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.

- Córdoba Gómez, L., et al. (n.d.).

- Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]

- CrystEngComm. (2023). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. 25, 233-244. [Link]

- Wikipedia. (n.d.). 6-Amino-5-nitropyridin-2-one.

- Semantic Scholar. (n.d.). Pyrimidines. 18. 2,4-diamino-5-nitro-6-arylaminopyrimidines. Nitration study of 2,4-diamino-6-chloropyrimidine and a literature correction.

- MDPI. (2021). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2021(4), M1303. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. This compound [m.chemicalbook.com]

- 5. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Amino-5-nitropyrimidin-4-ol (CAS 36746-26-6): A Keystone Intermediate for Purine Synthesis and Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 6-Amino-5-nitropyrimidin-4-ol (CAS 36746-26-6), a pivotal heterocyclic building block in synthetic and medicinal chemistry. We delve into its physicochemical properties, provide a validated, step-by-step synthetic protocol, and explore its strategic chemical transformations. The primary focus is on its critical role as a precursor to 5,6-diaminopyrimidines, the foundational scaffolds for constructing purine analogs. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging this versatile molecule for the discovery of novel therapeutics, particularly kinase inhibitors.

Core Compound Analysis: Physicochemical Properties and Structural Insights

This compound is a highly functionalized pyrimidine derivative whose value lies in the strategic placement of its amino, nitro, and hydroxyl groups. These functionalities impart a unique reactivity profile that is exceptionally useful for the synthesis of more complex heterocyclic systems.

The pyrimidine ring is a fundamental scaffold in numerous bioactive compounds, not least because it is a core component of the nucleobases cytosine, thymine, and uracil.[1] The strategic substitution on this particular derivative makes it an invaluable starting material. The electron-withdrawing nitro group at the C5 position significantly influences the electron density of the aromatic ring, activating it for certain transformations.

It is crucial to recognize that this compound exists in a tautomeric equilibrium between the hydroxyl form (pyrimidin-4-ol) and the more stable keto form (pyrimidin-4(3H)-one), a common feature for hydroxyl-substituted pyrimidines and purines. This tautomerism can influence its reactivity in subsequent synthetic steps.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 36746-26-6 | [2] |

| Molecular Formula | C₄H₄N₄O₃ | [3] |

| Molecular Weight | 156.10 g/mol | [3] |

| Synonyms | 6-Amino-5-nitro-4-hydroxypyrimidine, 6-amino-5-nitro-3H-pyrimidin-4-one | [2][3] |

| Appearance | Typically a solid powder | Inferred from related compounds |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most reliably achieved through the electrophilic nitration of its precursor, 6-aminopyrimidin-4-ol. The choice of nitrating agent and careful control of reaction conditions are paramount to achieving high yield and purity, preventing over-nitration or degradation of the starting material.

The causality behind this experimental design is rooted in the principles of electrophilic aromatic substitution on an electron-rich heterocyclic system. The pyrimidine ring, while less reactive than benzene, is sufficiently activated by the amino and hydroxyl groups to undergo nitration. Sulfuric acid serves as a necessary catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. Temperature control is a critical self-validating step; allowing the reaction to proceed at elevated temperatures risks decomposition and the formation of unwanted byproducts.

Sources

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. Cas 1672-50-0,4,5-Diamino-6-hydroxypyrimidine | lookchem [lookchem.com]

- 3. This compound [m.chemicalbook.com]

Foreword: The Analytical Imperative for Modified Nucleobases

An In-Depth Technical Guide to the Spectral Data of 5-Nitrocytosine

In the landscape of drug discovery and molecular biology, modified nucleobases such as 5-nitrocytosine represent a critical class of molecules. As a synthetic derivative of the canonical nucleobase cytosine, its unique electronic and structural properties—imparted by the strongly electron-withdrawing nitro group at the C5 position—make it a valuable synthon and a subject of interest for therapeutic applications. The precise and unambiguous characterization of this molecule is paramount, underpinning all subsequent biological and pharmacological investigations. This guide serves as a comprehensive analytical resource, detailing the core spectroscopic data of 5-nitrocytosine. Authored from the perspective of a senior application scientist, it moves beyond mere data presentation to explain the why behind the spectra, offering field-proven insights into data acquisition and interpretation.

Molecular Structure and Analytical Overview

5-Nitrocytosine (IUPAC: 4-amino-5-nitro-1H-pyrimidin-2-one) is a heterocyclic aromatic compound. The introduction of a nitro group at the C5 position of the pyrimidine ring dramatically alters the molecule's electron density distribution, which is the fundamental origin of its characteristic spectral features. This guide will systematically dissect its analytical signature across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Figure 1: Chemical structure of 5-Nitrocytosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For 5-nitrocytosine, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: Mapping Proton Environments

The ¹H NMR spectrum of 5-nitrocytosine is expected to be relatively simple. The key insight is understanding the powerful deshielding effect of the C5-nitro group on the adjacent C6-proton. Compared to cytosine, where the H6 proton resonates around 7.4-7.5 ppm, the H6 proton in 5-nitrocytosine will be shifted significantly downfield.[1] The protons on the exocyclic amine (NH₂) and the ring nitrogen (NH) are exchangeable with deuterium and may appear as broad signals, the positions of which are highly dependent on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H6 | 8.5 - 9.0 | Singlet (s) | Strongly deshielded by the adjacent electron-withdrawing NO₂ group. |

| NH (Amine) | 7.0 - 8.0 | Broad Singlet (br s) | Position and intensity are solvent-dependent. Exchangeable with D₂O. |

| NH (Ring) | 10.0 - 11.0 | Broad Singlet (br s) | Position and intensity are solvent-dependent. Exchangeable with D₂O. |

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over D₂O for molecules like this because it allows for the observation of exchangeable NH protons, which would be lost in D₂O. The absence of coupling for the H6 signal is a key identifier, confirming substitution at the C5 position.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

In the ¹³C NMR spectrum, the nitro group's influence is again prominent. It causes a significant downfield shift for the directly attached C5 and also affects the chemical shifts of adjacent carbons. Comparing the spectrum to that of cytosine (C2: ~157 ppm, C4: ~166 ppm, C5: ~97 ppm, C6: ~142 ppm) provides a clear diagnostic fingerprint.[1][2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 155 - 160 | Carbonyl carbon, relatively unaffected by the C5 substituent. |

| C4 | 160 - 165 | Carbon bearing the amino group. |

| C5 | 125 - 135 | Strongly deshielded due to direct attachment of the NO₂ group. |

| C6 | 145 - 150 | Deshielded relative to cytosine due to the adjacent NO₂ group. |

Expert Insight: Quaternary carbons (C2, C4, C5) will typically show lower intensity peaks compared to the protonated carbon (C6) in a standard proton-decoupled ¹³C NMR experiment due to the lack of Nuclear Overhauser Effect (NOE) enhancement. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be invaluable here to definitively distinguish between CH (C6) and quaternary carbons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 2-5 mg of 5-nitrocytosine in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with a 90° pulse.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

To confirm exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the NH signals should disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Set the spectral width to cover 0-200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

(Optional) Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, CH₃, and quaternary carbons.

-

Figure 2: Standard workflow for NMR analysis of 5-Nitrocytosine.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers valuable structural clues through fragmentation analysis.

The calculated monoisotopic mass of 5-nitrocytosine (C₄H₄N₄O₃) is 156.0287 g/mol . In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 156. The presence of the nitro group provides predictable fragmentation pathways.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 156 | [C₄H₄N₄O₃]⁺ | Molecular Ion (M⁺) |

| 126 | [M - NO]⁺ | Loss of nitric oxide |

| 110 | [M - NO₂]⁺ | Loss of nitrogen dioxide |

| 82 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the pyrimidine ring |

Expert Insight: The choice of ionization technique dictates the observed spectrum. Electron Impact (EI) is a high-energy method that induces extensive fragmentation, making it excellent for structural elucidation by revealing the underlying scaffold.[3] In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) are more likely to show the protonated molecule, [M+H]⁺ at m/z 157, with minimal fragmentation. This is ideal for confirming molecular weight, especially in complex mixtures analyzed by LC-MS.[4]

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC).

-

Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

-

Mass Analysis: Scan a mass range (e.g., m/z 40-200) using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Interpretation: Identify the molecular ion peak (M⁺). Analyze the lower mass fragments and propose losses corresponding to logical neutral fragments (e.g., NO₂, CO) to validate the structure.

Figure 3: Proposed key fragmentation pathway for 5-Nitrocytosine in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring their vibrational frequencies.[5][6] For 5-nitrocytosine, the IR spectrum is dominated by absorptions from the N-H bonds, the C=O bond, and, most diagnostically, the N-O bonds of the nitro group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3100 | N-H Stretch | Amine (NH₂) & Amide (NH) | Strong, Broad |

| 1700 - 1650 | C=O Stretch | Ring Amide (Lactam) | Strong |

| 1650 - 1580 | N-H Bend / C=C Stretch | Amine / Pyrimidine Ring | Medium-Strong |

| 1550 - 1475 | N-O Asymmetric Stretch | Aromatic Nitro (NO₂) ** | Very Strong |

| 1360 - 1290 | N-O Symmetric Stretch | Aromatic Nitro (NO₂) ** | Strong |

Data interpreted from general IR principles and available spectra.[7][8]

Expert Insight: The two strong bands for the nitro group are the most crucial diagnostic peaks in the IR spectrum. Their presence is a powerful confirmation of successful nitration. The broadness of the N-H stretching region is due to hydrogen bonding, which is expected in the solid state.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1 mg) of 5-nitrocytosine with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Collection: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be collected and automatically subtracted.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended conjugated system of the pyrimidine ring, combined with the C=O, NH₂, and NO₂ groups (chromophores and auxochromes), gives 5-nitrocytosine a distinct UV-Vis absorption profile. The nitro group, in particular, tends to cause a bathochromic (red) shift of the absorption maxima compared to the parent cytosine molecule.[9][10]

| λₘₐₓ (nm) | Solvent | Proposed Transition |

| ~260 - 275 | Neutral pH (e.g., Water, Ethanol) | π → π |

| ~320 - 340 | Neutral pH (e.g., Water, Ethanol) | n → π or charge-transfer |

Data interpreted from available spectra and knowledge of similar compounds.[7][11]

Expert Insight: The exact position and intensity of the absorption bands are sensitive to the solvent and the pH of the solution. In basic solutions, deprotonation of the ring nitrogen can occur, leading to a shift in the λₘₐₓ. This solvatochromism and pH-dependence can be used to study the molecule's acidic/basic properties.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of 5-nitrocytosine in a suitable UV-transparent solvent (e.g., ethanol or water). Prepare a dilute solution (typically in the 1-10 µg/mL range) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum over a range of approximately 200-500 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Conclusion: A Unified Spectroscopic Signature

The comprehensive characterization of 5-nitrocytosine is achieved not by a single technique, but by the synergistic interpretation of multiple spectroscopic datasets. NMR spectroscopy defines the precise atomic connectivity of the C-H framework. Mass spectrometry confirms the molecular formula and reveals the molecule's stability and fragmentation patterns. IR spectroscopy provides a rapid and definitive check for the presence of key functional groups, especially the diagnostic nitro group. Finally, UV-Vis spectroscopy elucidates the electronic properties of the conjugated system. Together, these techniques provide a robust, self-validating analytical profile essential for any researcher or drug development professional working with this important modified nucleobase.

References

- Colacino, E., Sindona, G., Gosselin, G., & Mathé, C. (2003). Synthesis and biological evaluation of some 5-nitro- and 5-amino derivatives of 2'-deoxycytidine, 2',3'-dideoxyuridine, and 2',3'-dideoxycytidine. Nucleosides, Nucleotides & Nucleic Acids, 22(11), 2013-26. [Link]

- SpectraBase. (n.d.). 5-Nitrocytosine. Wiley. [Link]

- ResearchGate. (n.d.).

- Dalton Transactions. (2019). Effects of nitric acid concentration for nitration of fused[8][13][14]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Royal Society of Chemistry. [Link]

- PubMed Central. (2020). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. [Link]

- ResearchGate. (n.d.). 13C NMR spectrum of compound 5. [Link]

- The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. [Link]

- PubMed. (1981). Identification of 5-methylcytosine in DNA fragments immobilized on nitrocellulose paper. [Link]

- Centers for Disease Control and Prevention. (2016). NMAM METHOD 2005. [Link]

- MDPI. (2016). Synthesis and Characterization of (+)-3-C-Nitromethyl-1,2:5,6-di-O-Isopropylidene-α-d-Allofuranose. [Link]

- PubMed. (2002). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. [Link]

- National Institutes of Health. (2010). A New Photoproduct of 5-Methylcytosine and Adenine Characterized by HPLC and Mass Spectrometry. [Link]

- UCLA Chemistry. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

- ResearchGate. (n.d.).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000630). [Link]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000630). [Link]

- University of Colorado Boulder. (n.d.). IR: nitro groups. [Link]

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- PubMed. (2014).

- Filo. (2024). Convert: (1) Cytosine to 5-Nitrocytosine (ii) Urea to Uracil. [Link]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- PubMed. (2018). Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine. [Link]

- Molecular Physics. (2021). Theoretical investigation of the nitro- and amino-substituted 4-(1H-1,2,4-triazole-1-yl) pyrimidine. [Link]

- PubMed. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. [Link]

- PubMed. (1983).

- Michigan State University Chemistry. (n.d.). UV-Visible Spectroscopy. [Link]

- Chemistry LibreTexts. (2020). Infrared Spectroscopy. [Link]

- MDPI. (2022). Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. [Link]

- PubMed. (1974). Characterization of cytosine nucleosides by mass spectrometry. [Link]

- PubMed. (1949). A new synthesis of cytosine and 5-methylcytosine. [Link]

- Wikipedia. (n.d.). Infrared spectroscopy. [Link]

- Biological Magnetic Resonance Bank. (n.d.). bmse000180 Cytosine. [Link]

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

- YouTube. (2022). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. [Link]

- Michigan State University Chemistry. (n.d.). Infrared Spectroscopy. [Link]

- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

- ResearchGate. (n.d.). UV-Vis spectra of aqueous solutions of 1∙10−5 M cyt c and nitrofural. [Link]

- Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy?

Sources

- 1. bmse000180 Cytosine at BMRB [bmrb.io]

- 2. hmdb.ca [hmdb.ca]

- 3. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A New Photoproduct of 5-Methylcytosine and Adenine Characterized by HPLC and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Amino-5-nitropyrimidin-4-ol: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Amino-5-nitropyrimidin-4-ol, a pivotal heterocyclic building block in the synthesis of targeted therapeutics. We will delve into its chemical and physical properties, explore its synthetic utility, and discuss its applications in the development of novel pharmacologically active agents. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Core Molecular Attributes

This compound is a substituted pyrimidine characterized by the presence of an amino group at position 6, a nitro group at position 5, and a hydroxyl group at position 4. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a versatile precursor in organic synthesis.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 36746-26-6 | [1][2][3][4] |

| Molecular Formula | C₄H₄N₄O₃ | [1][2] |

| Molecular Weight | 156.10 g/mol | [1][2] |

| Canonical SMILES | C1=NC(=O)C(=C(N1)N)[O-] | [2] |

| InChI Key | IQOLJQIRPDJLKC-UHFFFAOYSA-N | [2] |

Strategic Importance in Synthesis

The strategic value of this compound lies in the differential reactivity of its functional groups. The electron-withdrawing nitro group significantly influences the aromatic ring's electron density, directing further substitutions. The amino group, on the other hand, provides a nucleophilic center and can be readily diazotized for subsequent chemical transformations. This dual functionality allows for a range of synthetic manipulations, including sequential reduction and cyclization reactions.

Proposed Synthetic Pathway

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented in readily available literature, a plausible synthetic route can be inferred from established pyrimidine syntheses. A common approach involves the nitration of a suitable aminopyrimidinol precursor. For instance, the nitration of 2,6-diaminopyrimidin-4(1H)-one using a mixture of concentrated sulfuric acid and fuming nitric acid is a documented method for producing a related nitropyrimidine.[5] A similar approach, starting with 6-aminopyrimidin-4-ol, could likely yield the target compound.

Experimental Protocol: Proposed Synthesis of this compound

Disclaimer: This is a theoretical protocol based on analogous reactions and should be optimized and validated under appropriate laboratory conditions.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1 equivalent of 6-aminopyrimidin-4-ol in concentrated sulfuric acid at 0-5 °C.

-

Nitration: Slowly add a nitrating mixture (a stoichiometric amount of fuming nitric acid in concentrated sulfuric acid) dropwise to the reaction flask, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

Caption: Proposed workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a well-established pharmacophore found in a multitude of clinically approved drugs, exhibiting a wide range of biological activities including anticancer, anti-infective, and anti-inflammatory properties.[6] this compound serves as a valuable starting material for the synthesis of more complex, biologically active pyrimidine derivatives.

Precursor to Kinase and Thymidine Phosphorylase Inhibitors

Substituted pyrimidines are known to be effective inhibitors of various kinases and thymidine phosphorylase, enzymes that are often dysregulated in cancer and other diseases. The chemical handles on this compound allow for its elaboration into structures that can specifically target the active sites of these enzymes. For instance, the amino group can be acylated or alkylated, and the nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems, a common feature in many kinase inhibitors.

Caption: Logical workflow from precursor to therapeutic application.

Safety and Handling

Disclaimer: The following safety information is based on general knowledge of related nitro-amino aromatic compounds and may not be specific to this compound. A comprehensive risk assessment should be conducted before handling this chemical.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

First Aid Measures:

-

In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

In case of skin contact: Immediately wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

In case of ingestion: Rinse mouth with water. Do not induce vomiting.

Conclusion

This compound is a strategically important intermediate in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Its unique substitution pattern allows for a wide range of chemical transformations, making it a valuable building block for the development of targeted therapies, particularly in the areas of oncology and infectious diseases. Further research into its synthesis, reactivity, and applications is warranted to fully exploit its potential in drug discovery.

References

- J&K Scientific. This compound, 97%. [Link]

- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 36746-26-6 this compound AKSci Y8881 [aksci.com]

- 4. Novachem | this compound F511687-500MG 36746-26-6 Fluorochem Ltd [novachem.com.au]

- 5. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 6-Amino-5-nitropyrimidin-4-ol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and interpret the solubility profile of 6-Amino-5-nitropyrimidin-4-ol. Given the limited publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles and detailed experimental methodologies required to generate a robust and reliable solubility profile.

Theoretical Framework: Predicting the Solubility Behavior of this compound

The molecular structure of this compound, a substituted pyrimidine, dictates its physicochemical properties and, consequently, its solubility. Key structural features include an amino group, a nitro group, and a hydroxyl group on the pyrimidine ring. These functional groups suggest that the compound is ionizable, and its solubility will be significantly influenced by the pH of the aqueous medium.[1][2][3]

The presence of both an acidic (hydroxyl group) and a basic (amino group) functional group means that this compound is an amphoteric molecule. The overall charge of the molecule will change with pH, which in turn will affect its interaction with solvent molecules and its crystal lattice energy.[4] For acidic drugs, solubility increases with increasing pH, while for basic drugs, solubility increases with decreasing pH.[5] Therefore, a comprehensive solubility profile of this compound must be determined across a range of pH values.

Experimental Determination of Solubility: A Methodical Approach

A multi-faceted experimental approach is essential to fully characterize the solubility of this compound. This involves determining both its kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves, often from a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer. It is a high-throughput screening method commonly used in early drug discovery to identify potential solubility issues.[6][7][8]

Thermodynamic solubility , on the other hand, is the true equilibrium solubility of a compound, where the solid form is in equilibrium with the dissolved form in a saturated solution. This is a more time-consuming but more accurate measure, crucial for later stages of drug development.[6][9][10]

Experimental Workflow for Solubility Profiling

The following diagram illustrates a comprehensive workflow for determining the solubility profile of this compound.

Caption: A logical workflow for the comprehensive solubility profiling of this compound.

Detailed Experimental Protocols

Materials and Equipment

-

This compound (solid powder, purity >95%)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Aqueous buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

UV-Vis spectrophotometer or nephelometer

-

pH meter

-

Analytical balance

-

Vortex mixer and shaker incubator

-

Filtration devices (e.g., 0.22 µm syringe filters)

-

Microcentrifuge and tubes

-

96-well plates (for kinetic assays)

Protocol 1: Kinetic Solubility Assay (Nephelometric Method)

This protocol provides a high-throughput method for assessing the kinetic solubility of the target compound.[7][11]

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.

-

Add 198 µL of the desired aqueous buffer to each well to achieve a final compound concentration of 100 µM.

-

Mix the plate on a plate shaker for 2 hours at room temperature.

-

Measure the light scattering of each well using a nephelometer.

-

Compare the scattering signal to that of control wells (buffer with and without DMSO) to determine the concentration at which precipitation occurs.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[6][10][12]

-

Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials containing 1 mL of different aqueous buffers (pH 2-10). The excess solid is crucial to ensure a saturated solution is formed.

-

Incubate the vials in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours to allow the system to reach equilibrium.

-

After incubation, separate the undissolved solid from the solution by either centrifugation at high speed or filtration through a 0.22 µm filter. This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV. A calibration curve of the compound in the relevant buffer should be prepared for accurate quantification.

-

Confirm the solid phase remaining after the experiment by techniques like X-ray powder diffraction (XRPD) to ensure no phase transformation has occurred during the experiment.[9]

Data Presentation and Interpretation

The quantitative data obtained from the solubility experiments should be summarized in a clear and concise format.

Tabulated Solubility Data

| pH | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |

| 2.0 | ||

| 4.0 | ||

| 6.0 | ||

| 7.4 | ||

| 8.0 | ||

| 10.0 |

Note: The above table is a template for presenting the experimentally determined solubility data.

pH-Solubility Profile

A graphical representation of the thermodynamic solubility as a function of pH is essential for visualizing the compound's solubility behavior. This plot will likely show a "U" shape, characteristic of an amphoteric compound, with minimum solubility at its isoelectric point.

Conclusion

References

- Vertex AI Search. (2025, December 19). How Does pH Impact Ionic Compound Solubility? - YouTube.

- Khan Academy. pH and solubility.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ACS Publications. (2021, March 24). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research.

- askIITians. (2025, March 11). How does pH affect solubility?

- NIH. (2023, November 13).

- MDPI. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.

- AxisPharm. Kinetic Solubility Assays Protocol.

- ChemSynthesis. (2025, May 20). 6-amino-2-morpholin-4-yl-5-nitrosopyrimidin-4-ol.

- PubMed. In vitro solubility assays in drug discovery.

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- EXPERIMENT 1 DETERMIN

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- CymitQuimica. CAS 4316-94-3: 6-Chloro-5-nitropyrimidin-4-amine.

- Experimental and Computational Methods Pertaining to Drug Solubility. (PDF)

- Benchchem. An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Lund University Publications.

Sources

- 1. youtube.com [youtube.com]

- 2. Khan Academy [khanacademy.org]

- 3. How does pH affect solubility? - askIITians [askiitians.com]

- 4. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. enamine.net [enamine.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

The Stability of 6-Amino-5-nitropyrimidin-4-ol: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the stability of 6-Amino-5-nitropyrimidin-4-ol, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's behavior under various stress conditions and providing robust protocols for its stability assessment.

Introduction: The Pivotal Role of this compound

This compound is a substituted pyrimidine that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. The presence of amino, nitro, and hydroxyl functional groups on the pyrimidine core imparts a unique reactivity profile, making it a valuable precursor for targeted therapeutics. However, these same functional groups can also be susceptible to degradation, impacting the purity, potency, and safety of downstream products. A thorough understanding of the stability of this intermediate is therefore paramount for robust process development and ensuring the quality of active pharmaceutical ingredients (APIs).

This guide will delve into the predicted stability of this compound under various conditions, propose potential degradation pathways, and provide detailed experimental protocols for comprehensive stability testing.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₄O₃ | [1] |

| Molecular Weight | 156.1 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| Melting Point | >360 °C (for a related compound, 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine) | [2] |

| Solubility | Data not readily available; likely moderate solubility in polar organic solvents. | [3] |

Predicted Stability Profile

While specific experimental stability data for this compound is not extensively published, we can infer its stability based on the chemical nature of its functional groups and data from related compounds. Safety Data Sheets for similar compounds state that they are generally "Stable under recommended storage conditions".[4]

Thermal Stability

The pyrimidine ring itself is a stable aromatic system. The presence of amino and hydroxyl groups, which can participate in hydrogen bonding, and the nitro group may contribute to a relatively high melting point and thermal stability. Research on energetic compounds based on 6-amino-5-nitropyrimidine suggests that this core structure can be a component of highly thermally stable molecules.[5] However, at elevated temperatures, decomposition is expected.

Predicted Thermal Degradation:

-

Decarboxylation: Not applicable.

-

Nitro Group Reduction: The nitro group is a potential site for thermal decomposition, possibly leading to the formation of nitroso compounds or further reduction products.

-

Ring Opening: At very high temperatures, cleavage of the pyrimidine ring may occur.

Photostability

Substituted pyrimidines and compounds with nitro aromatic groups can be susceptible to photodegradation. The absorption of UV or visible light can excite the molecule, leading to chemical reactions.

Predicted Photodegradation Pathways:

-

Photoreduction of the Nitro Group: The nitro group can be reduced to a nitroso or amino group upon exposure to light, especially in the presence of a hydrogen donor.

-

Photooxidation: The amino group can be susceptible to oxidation.

-

Ring Isomerization or Cleavage: High-energy light could potentially induce rearrangements or cleavage of the pyrimidine ring.

Studies on other amino-substituted aromatic compounds, such as aminoquinolones, have shown that they can be rapidly photodegraded upon UVA irradiation, yielding toxic photoproducts.[6]

pH Stability

The stability of this compound is expected to be highly dependent on pH due to its ionizable functional groups.

-

Acidic Conditions (Low pH): The amino group will be protonated, which may increase its stability against oxidation. However, strong acidic conditions could promote hydrolysis of the pyrimidine ring, although this is generally slow for such aromatic systems.

-

Neutral Conditions (pH ~7): The compound is likely to be most stable around neutral pH.

-

Alkaline Conditions (High pH): The hydroxyl group will be deprotonated to form a phenoxide-like anion. This increases the electron density of the ring, potentially making it more susceptible to oxidative degradation. The amino group may also be more reactive.

Oxidative and Reductive Stability

The presence of both an amino group (susceptible to oxidation) and a nitro group (susceptible to reduction) makes this compound sensitive to redox conditions.

-

Oxidative Stress: Common oxidizing agents (e.g., hydrogen peroxide, permanganate) are likely to degrade the molecule. The amino group is a primary target for oxidation. The oxidation of aminouracils has been reported to lead to the formation of dihydroxy- and trihydroxy-pyrimidine derivatives.[7]

-

Reductive Stress: The nitro group is readily reduced to a nitroso, hydroxylamino, or amino group by various reducing agents (e.g., sodium dithionite, catalytic hydrogenation). This is a common synthetic transformation for this class of compounds.

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be postulated. The following diagram illustrates the most probable degradation routes under different stress conditions.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is crucial to definitively characterize the stability of this compound. The following protocols outline a systematic approach.

Analytical Methodology

A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique.[8]

HPLC Method Development Workflow:

Sources

- 1. This compound [m.chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. CAS 4316-94-3: 6-Chloro-5-nitropyrimidin-4-amine [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

6-Amino-5-nitropyrimidin-4-ol derivatives and analogs

An In-Depth Technical Guide to 6-Amino-5-nitropyrimidin-4-ol: Synthesis, Reactivity, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound and its analogs, a class of heterocyclic compounds of significant interest in medicinal chemistry. Pyrimidine derivatives are foundational scaffolds in numerous therapeutic agents due to their diverse biological activities.[1][2][3] This document details the synthesis, chemical reactivity, and structure-activity relationships of these nitro-activated pyrimidines. It provides field-proven experimental protocols for their preparation and biological evaluation, intended to support researchers, scientists, and drug development professionals. The guide explores their potential as anticancer, antimicrobial, and antiviral agents, with a focus on the mechanistic basis of their activity, such as kinase inhibition.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of nucleobases like cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[1][4] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of new therapeutics. Their versatile structure allows for substitution at multiple positions, enabling fine-tuning of their physicochemical properties and biological targets. Consequently, pyrimidine-based compounds have been successfully developed into a wide array of drugs, including anticancer (e.g., 5-Fluorouracil), antiviral (e.g., Zidovudine), and antibacterial (e.g., Trimethoprim) agents.[4]

The this compound core is of particular interest. The presence of a nitro group (-NO2) at the C5 position acts as a powerful electron-withdrawing group, which significantly activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) reactions. This feature makes it a versatile intermediate for creating libraries of novel compounds. The amino and hydroxyl groups provide key hydrogen bonding points for interaction with biological targets, making this scaffold a promising starting point for designing potent and selective inhibitors of various enzymes and receptors.

Synthesis and Chemical Reactivity

The synthesis of this compound derivatives can be approached through two primary strategies: direct functionalization of a pre-formed pyrimidine ring or construction of the ring from acyclic precursors.

Synthesis of the Core Scaffold via Nitration

A common and effective method for synthesizing the core structure is the direct nitration of an existing aminohydroxypyrimidine. The strong electron-donating properties of the amino and hydroxyl groups direct the electrophilic nitration to the C5 position.

A representative procedure involves the nitration of 2,6-diaminopyrimidin-4(1H)-one.[5] The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Careful temperature control is critical to ensure selectivity and prevent runaway reactions. The high yield (96.4%) reported for this method underscores its efficiency.[5]

Synthesis of Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The nitro group at C5 makes the carbon atoms at positions C2, C4, and C6 highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the cornerstone for generating diverse analogs. Starting from a precursor like 4,6-dichloro-5-nitropyrimidine, chemists can selectively displace the chlorine atoms with various nucleophiles such as amines, thiols, or alkoxides to build extensive compound libraries.[6]

Interestingly, studies have shown that even alkoxy groups, typically poor leaving groups, can be displaced by amines in these activated systems, leading to symmetrically disubstituted products instead of the expected mono-substituted compounds.[6][7] This highlights the profound activating effect of the C5-nitro group.

Biological Activities and Therapeutic Applications

The structural similarity of pyrimidines to the building blocks of nucleic acids allows them to function as antimetabolites or to interact with a wide range of biological targets, leading to broad therapeutic potential.[2][4]

Anticancer Properties

Many pyrimidine derivatives exhibit potent anticancer activity.[1] One key mechanism is the inhibition of protein kinases, enzymes that are often dysregulated in cancer cells.[3] For instance, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[8][9]

A study on 2,4,6-trisubstituted-5-nitropyrimidines revealed that specific substituents are crucial for activity. The compound 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine was found to be the most potent, with an IC50 of 0.32 µM against L1210 leukemia cells.[10]

| Compound Class | Cancer Cell Line | IC50 (µM) | Source |

| 6-(dibromomethyl)-5-nitropyrimidine | L1210 (Leukemia) | 0.32 | [10] |

| 6-(dibromomethyl)-5-nitropyrimidine | H.Ep.2 (Larynx) | 1.6 | [10] |

| Aminodimethylpyrimidinol (6O) | Hep3B (Liver) | Potent Activity | [8][9] |

| Nitropyridine-linked thiazolidinone | MCF-7 (Breast) | 6.41 | [11] |

| Nitropyridine-linked thiazolidinone | HepG2 (Liver) | 7.63 | [11] |

Structure-Activity Relationship (SAR) Insights

SAR studies provide crucial insights for rational drug design. For the 2,4,6-trisubstituted-5-nitropyrimidines, it was found that antiproliferative activity was highly dependent on the substituent at the C6 position, with only CHBr₂, CH₂Br, and CHO groups being compatible with high potency.[10] In contrast, a wider variety of substituents, such as morpholino groups, were tolerated at the C4 position.[10] This suggests that the C6 position may be involved in a critical interaction with the target, possibly through an alkylation mechanism as suggested by the short-lived activity of the compounds.[10]

In the development of FGFR4 inhibitors, introducing methyl groups on the central pyrimidine ring was found to sometimes cause steric clashes with the kinase hinge, thus informing the design of more selective inhibitors.[8]

Key Experimental Methodologies

Reproducibility and validation are paramount in scientific research. This section provides detailed, self-validating protocols for the synthesis and biological evaluation of the title compounds.

Detailed Synthesis Protocol: Preparation of 2,6-Diamino-5-nitropyrimidin-4-ol[5]

This protocol describes the nitration of 2,6-diaminopyrimidin-4(1H)-one. The self-validating steps include monitoring the reaction and verifying the final product's purity.

Materials:

-

2,6-diaminopyrimidin-4(1H)-one (126 g)

-

Concentrated sulfuric acid (98%, 20 g)

-

Fuming nitric acid (93%, 68.5 g)

-

Dichloromethane (for washing)

-

Potable water (for washing)

-

Reaction vessel with stirring and temperature control

Procedure:

-

Dissolution: In the reaction vessel, dissolve 126 g of 2,6-diaminopyrimidin-4(1H)-one in 730 g of filtrate from a previous batch (or a suitable solvent) with stirring.

-

Acidification: Control the temperature between 30-35°C and slowly add 20 g of concentrated sulfuric acid.

-

Nitration: While maintaining the temperature at 30-35°C, add 68.5 g of 93% fuming nitric acid dropwise. Causality: The dropwise addition and temperature control are crucial to manage the exothermic reaction and prevent over-nitration or degradation.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at the same temperature for 2 hours to ensure the reaction goes to completion.

-

Crystallization: Cool the reaction mixture to -5 to 0°C to induce crystallization of the product.

-

Filtration: Filter the mixture. The resulting filtrate can be saved for use as a solvent in subsequent batches.

-

Washing: Wash the collected solid cake first with 100 mL of dichloromethane and then with 200 mL of potable water to remove residual acids and impurities.

-